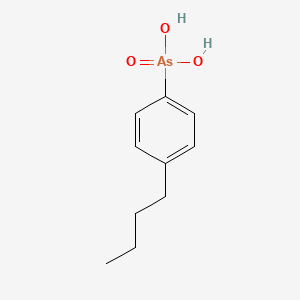
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone is an organic compound with the molecular formula C12H13ClN2O6S This compound is characterized by the presence of a chlorocyclohexyl group and a dinitrophenyl sulfone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone typically involves the reaction of 2-chlorocyclohexanol with 2,4-dinitrophenyl sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atom in the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenyl sulfone: Similar in structure but lacks the chlorocyclohexyl group.
2-Chlorocyclohexyl sulfone: Similar in structure but lacks the dinitrophenyl group.
2,4-Dinitrophenyl 2-octyl sulfone: Similar in structure but has an octyl group instead of a chlorocyclohexyl group.
Uniqueness
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone is unique due to the presence of both the chlorocyclohexyl and dinitrophenyl sulfone moieties. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
73927-13-6 |
|---|---|
Molekularformel |
C12H13ClN2O6S |
Molekulargewicht |
348.76 g/mol |
IUPAC-Name |
1-(2-chlorocyclohexyl)sulfonyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H13ClN2O6S/c13-9-3-1-2-4-11(9)22(20,21)12-6-5-8(14(16)17)7-10(12)15(18)19/h5-7,9,11H,1-4H2 |
InChI-Schlüssel |
GQLQCMKDSNJDKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


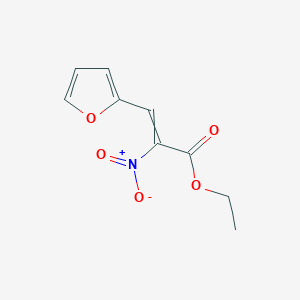
![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)

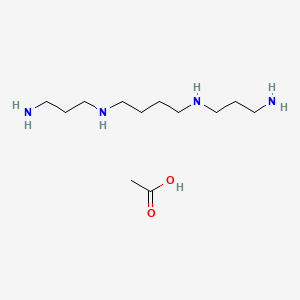
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
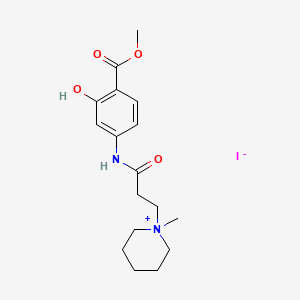
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
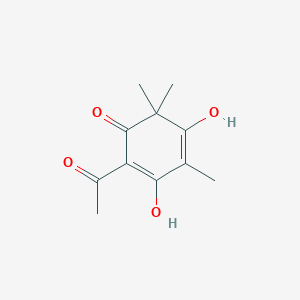

![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
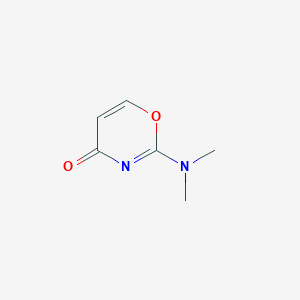
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
